molecular formula C20H23ClN2O4S B11231733 1-(benzylsulfonyl)-N-(3-chloro-4-methoxyphenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(3-chloro-4-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11231733
M. Wt: 422.9 g/mol
InChI Key: XZQDCBDHOVMZJP-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various substituents such as a chloro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions on the phenyl ring.

    Sulfonylation: The phenylmethanesulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • 3-Chloro-4-methoxyacetophenone
  • 3-Chloro-4-methoxybenzylamine hydrochloride

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-chloro-4-methoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-19-10-9-17(12-18(19)21)22-20(24)16-8-5-11-23(13-16)28(25,26)14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11,13-14H2,1H3,(H,22,24)

InChI Key

XZQDCBDHOVMZJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3)Cl

Origin of Product

United States

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